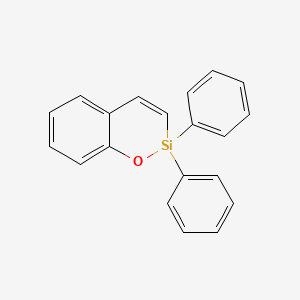
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is a compound belonging to the piperazine family, which is known for its diverse biological activities Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution reactions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the chloro groups to corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups.
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(2-chloroethyl)-4-(2-methylphenyl)-: Similar structure with a methyl group instead of a chloro group on the phenyl ring.
Piperazine, 1-(2-chloroethyl)-4-(2-fluorophenyl)-: Similar structure with a fluorine atom instead of a chlorine atom on the phenyl ring.
Piperazine, 1-(2-chloroethyl)-4-(2-bromophenyl)-: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63377-89-9 |
|---|---|
Fórmula molecular |
C12H16Cl2N2 |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C12H16Cl2N2/c13-5-6-15-7-9-16(10-8-15)12-4-2-1-3-11(12)14/h1-4H,5-10H2 |
Clave InChI |
VSSPTHXAKQWAHB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCl)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)





sulfanium bromide](/img/structure/B14504786.png)






![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
